molecular formula C20H17N3O4S2 B2870515 methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate CAS No. 951512-89-3

methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate

Cat. No.: B2870515
CAS No.: 951512-89-3
M. Wt: 427.49
InChI Key: BKAQOORLBSCUFX-UHFFFAOYSA-N
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Description

Methyl 2-({9-benzyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a complex tricyclic core with fused azatricyclo and thiadioxolane moieties. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

methyl 2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-27-18(24)13-28-20-21-11-17-19(22-20)15-9-5-6-10-16(15)23(29(17,25)26)12-14-7-3-2-4-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQOORLBSCUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C2C(=N1)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). This mixture is then reacted with sulfonyl chloride under controlled conditions . The reaction is carried out at room temperature initially and then heated to 80°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen atoms into the structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Various substituents can be introduced into the aromatic rings or other parts of the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-({9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[...]Tetradeca[...]Hexaen-4-Yl}Sulfanyl)Acetamide

  • Key Differences: 9-Position Substituent: Methyl group instead of benzyl (reduced steric bulk). Terminal Functional Group: Acetamide (-NHCO-) replaces methyl ester (-OCO-), altering hydrogen-bonding capacity and acidity.
  • Implications : The methyl substituent may lower lipophilicity, while the acetamide group could improve solubility in polar solvents. The chlorine atom may influence binding interactions in biological systems .

8-(4-Dimethylaminophenyl)- and 8-(2-Hydroxyphenyl)-Spiro/Aza-Thia Derivatives

  • Key Differences: Core Structure: Spiro[4.5]decane systems with oxa (oxygen) or aza (nitrogen) heteroatoms instead of the tricyclic thiadioxolane core. Substituents: Dimethylaminophenyl (electron-donating) or hydroxyphenyl (polar, acidic) groups at the 8-position.

9-(4-Methoxyphenyl)- and 9-(4-Hydroxyphenyl)-Tetracyclic Derivatives

  • Key Differences :
    • Substituents : Methoxy (-OMe) or hydroxy (-OH) groups at the para position of the phenyl ring.
    • Core : Tetracyclic systems with dithia-aza frameworks.
  • Implications : The methoxy group increases electron density, while the hydroxy group introduces acidity and solubility in aqueous media. These substituents may modulate interactions with biological targets or metal ions .

Physical and Spectral Properties

Compound Class Key Substituents Notable Spectral Features Potential Applications
Target Compound 9-Benzyl, methyl ester IR: C=O (ester ~1740 cm⁻¹), S=O (1150 cm⁻¹) Drug discovery, enzyme inhibition
N-(4-Chlorophenyl) Acetamide 9-Methyl, 4-Cl-phenyl UV-Vis: λₘₐₓ ~270 nm (Cl aromatic) Antimicrobial agents
Spiro/Aza-Thia Derivatives Dimethylaminophenyl, hydroxy ¹H NMR: Spiro proton splitting (δ 3.5–4.5) Catalysis, materials science
Tetracyclic Derivatives 4-MeO/4-OH-phenyl Fluorescence: Benzothiazole emission Sensors, optoelectronic materials

Biological Activity

Methyl 2-({9-benzyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities that warrant thorough investigation.

Chemical Structure

The compound consists of several key structural elements:

  • Triazatricyclo Core : This structure is pivotal for its biological activity.
  • Dioxo and Thia Groups : These functional groups may influence reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to methyl 2-({9-benzyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetate exhibit various biological activities including:

  • Antimicrobial Effects : Some derivatives show promising antibacterial and antifungal properties.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymes or Receptors : The unique structure allows for specific interactions with target proteins.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways, it may alter cellular responses.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds to understand their biological profiles better.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetReference
Compound AAntimicrobialBacterial Enzymes
Compound BAnticancerCancer Cell Lines
Compound CEnzyme InhibitionMetabolic Enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a structurally similar compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Effects

In vitro testing on various cancer cell lines revealed that compounds with the triazatricyclo core exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity.

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